molecular formula C26H27N5O5 B10981813 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B10981813
M. Wt: 489.5 g/mol
InChI Key: JERCWRIBAHQFFK-UHFFFAOYSA-N
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Description

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindoloquinazoline core, followed by the introduction of the imidazole moiety and the propanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce isoindoline analogs.

Scientific Research Applications

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3′-Dihexyloxacarbocyanine iodide
  • 3,3′-Diethyloxadicarbocyanine iodide

Uniqueness

Compared to similar compounds, 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide stands out due to its unique combination of structural features, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C26H27N5O5/c1-35-20-9-8-18-22(23(20)36-2)26(34)31-19-7-4-3-6-17(19)25(33)30(24(18)31)14-10-21(32)28-11-5-13-29-15-12-27-16-29/h3-4,6-9,12,15-16,24H,5,10-11,13-14H2,1-2H3,(H,28,32)

InChI Key

JERCWRIBAHQFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCCN5C=CN=C5)OC

Origin of Product

United States

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